molecular formula C21H23N3O3 B2610647 4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 1021039-97-3

4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2610647
CAS RN: 1021039-97-3
M. Wt: 365.433
InChI Key: LIIYBVFQBMZRBE-UHFFFAOYSA-N
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Description

“4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide”. Pyridopyrimidine derivatives have been studied for their potential in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis Techniques:

  • Microwave irradiative cyclocondensation has been utilized for synthesizing pyrimidine-linked heterocyclic compounds, demonstrating their potential for insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).
  • Novel synthesis methods for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-tubercular and Antimicrobial Activities:

  • A series of derivatives synthesized from key compounds exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis and were non-cytotoxic to human cells (Nimbalkar et al., 2018).
  • Synthesized pyrimidines have been evaluated for their antibacterial and antioxidant activities, showing varying degrees of effectiveness (Maheswaran et al., 2012).

Anticancer and Anti-inflammatory Properties:

  • Novel pyrazolopyrimidines derivatives have been developed with significant anticancer and anti-5-lipoxygenase agents, indicating a strong potential for therapeutic applications (Rahmouni et al., 2016).

Chemical Synthesis and Characterization

Synthesis of Heterocycles:

  • Techniques for synthesizing ortho-linked polyamides based on bis(ether-carboxylic acid) have been developed, showing potential for the production of materials with high thermal stability and solubility (Hsiao, Yang, & Chen, 2000).

Advanced Material Applications:

  • Pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been synthesized, offering potential applications in materials science (Srivastava et al., 2017).

Enhancing Monoclonal Antibody Production

  • A specific compound improved monoclonal antibody production in Chinese hamster ovary cell culture, highlighting its potential to optimize biopharmaceutical manufacturing processes (Aki et al., 2021).

Future Directions

The future directions for the study of “4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential therapeutic applications .

properties

IUPAC Name

4-butoxy-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-5-12-27-17-9-7-16(8-10-17)20(25)23-19-15(3)22-18-11-6-14(2)13-24(18)21(19)26/h6-11,13H,4-5,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYBVFQBMZRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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